3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
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Overview
Description
3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid is a complex organic compound that features a pyrrole ring substituted with a phenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid typically involves the reaction of 4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-amine with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chloro group in the pyrrole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the chloro and phenyl substitutions.
N-phenylmaleimide: Contains a maleimide group similar to the pyrrole ring in the target compound.
4-chlorobenzoic acid: Shares the benzoic acid moiety but lacks the pyrrole ring.
Uniqueness
3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both the chloro and phenyl groups in the pyrrole ring, along with the benzoic acid moiety, distinguishes it from other similar compounds and enhances its versatility in various applications .
Properties
IUPAC Name |
3-[(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-13-14(19-11-6-4-5-10(9-11)17(23)24)16(22)20(15(13)21)12-7-2-1-3-8-12/h1-9,19H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUYVXMZWZAALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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